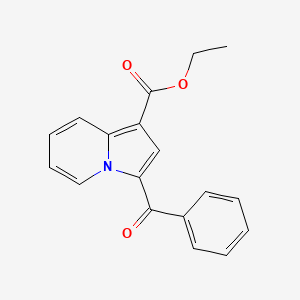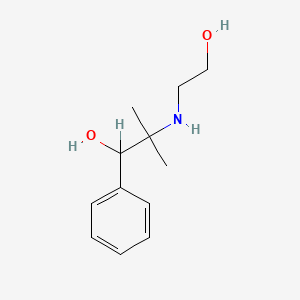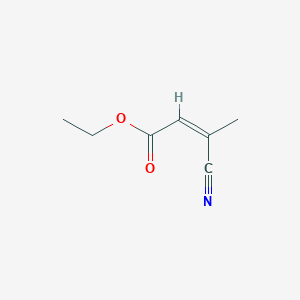
ethyl (Z)-3-cyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-cyanobut-2-enoate is an organic compound characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a but-2-enoate backbone The (Z) designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side of the double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde, followed by a subsequent dehydration step. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (Z)-3-aminobut-2-enoate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds (e.g., n-butyllithium) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-cyanobut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-3-cyanobut-2-enoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Ethyl (Z)-3-cyanobut-2-enoate can be compared with similar compounds such as:
Ethyl (E)-3-cyanobut-2-enoate: The (E) isomer has the cyano and ester groups on opposite sides of the double bond, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl (Z)-3-cyanopent-2-enoate:
This compound’s unique combination of functional groups and geometric configuration makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
40595-04-8 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
ethyl (Z)-3-cyanobut-2-enoate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |
Clave InChI |
ZRKOIZAQWIGYPW-XQRVVYSFSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\C#N |
SMILES canónico |
CCOC(=O)C=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


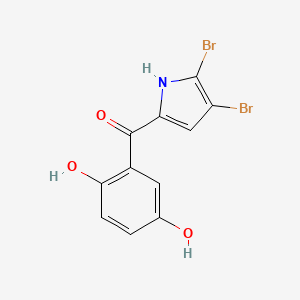
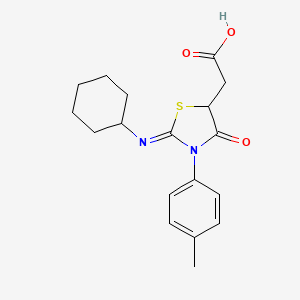


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
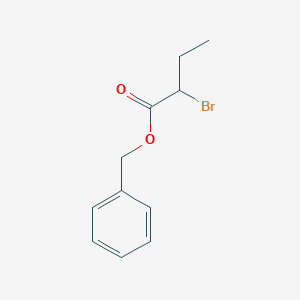
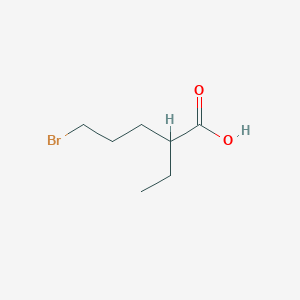
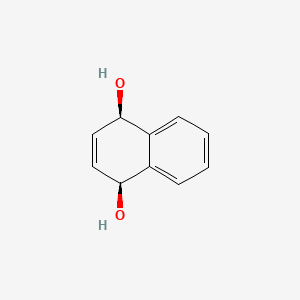

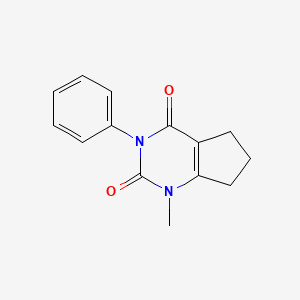
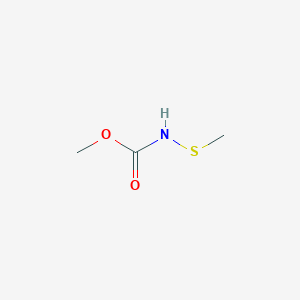
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
